molecular formula C14H13NO3 B6386893 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261953-86-9

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386893
CAS No.: 1261953-86-9
M. Wt: 243.26 g/mol
InChI Key: YZWUVACBWHNJCK-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a hydroxy group at the 2-position of the isonicotinic acid and an ethylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and isonicotinic acid.

    Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with isonicotinic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenyl-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core.

    5-(4-Methylphenyl)-2-hydroxyisonicotinic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-(4-Ethylphenyl)-2-aminonicotinic acid: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both the hydroxy group and the ethylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-ethylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-9-3-5-10(6-4-9)12-8-15-13(16)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUVACBWHNJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687065
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-86-9
Record name 4-Pyridinecarboxylic acid, 5-(4-ethylphenyl)-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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